5-Oxo-1-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrrolidine-3-carboxylic acid
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Overview
Description
5-Oxo-1-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrrolidine-3-carboxylic acid is a complex organic compound with a unique structure that combines a pyrrolidine ring with a tetrahydronaphthalene moiety
Preparation Methods
The synthesis of 5-Oxo-1-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrrolidine-3-carboxylic acid typically involves the condensation of 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid with pyrrolidine derivatives. One common method includes the reaction of 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid with pyrrolidine-3-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete condensation .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
5-Oxo-1-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced. Common reagents include alkyl halides and sodium hydroxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-Oxo-1-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the development of new pharmaceuticals and therapeutic agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases. Its ability to interact with biological targets makes it a promising compound in medicinal chemistry.
Industry: The compound is used in the production of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 5-Oxo-1-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 5-Oxo-1-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrrolidine-3-carboxylic acid include:
5-Oxo-1-(thiazol-2-yl)pyrrolidine-3-carboxylic acid: This compound has a thiazole ring instead of the tetrahydronaphthalene moiety.
5,6,7,8-Tetrahydro-2-naphthylamine: This compound lacks the pyrrolidine ring and has an amine group instead.
The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-oxo-1-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c17-14-8-11(15(18)19)9-16(14)13-7-3-5-10-4-1-2-6-12(10)13/h3,5,7,11H,1-2,4,6,8-9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJQIBDQYZAXBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2N3CC(CC3=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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